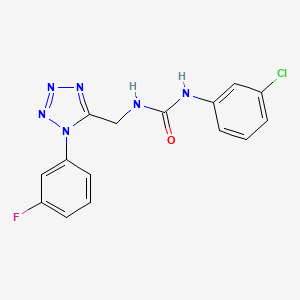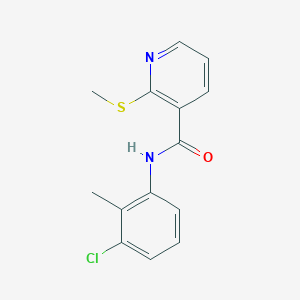
N-(3-chloro-2-methylphenyl)-2-(methylthio)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-2-(methylthio)nicotinamide, also known as CM-272, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound is a member of the nicotinamide phosphoribosyltransferase (NAMPT) inhibitor family, which has been shown to have anti-tumor and anti-inflammatory effects. In
Wirkmechanismus
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(methylthio)nicotinamide involves the inhibition of NAMPT, which is the rate-limiting enzyme in the biosynthesis of NAD+. NAD+ is an essential coenzyme involved in many cellular processes, including DNA repair and metabolism. Inhibition of NAMPT leads to a decrease in NAD+ levels, which can induce cell death in cancer cells. In addition, N-(3-chloro-2-methylphenyl)-2-(methylthio)nicotinamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-chloro-2-methylphenyl)-2-(methylthio)nicotinamide have been extensively studied in vitro and in vivo. In cancer cells, N-(3-chloro-2-methylphenyl)-2-(methylthio)nicotinamide has been shown to induce cell death by inhibiting NAMPT and decreasing NAD+ levels. In addition, N-(3-chloro-2-methylphenyl)-2-(methylthio)nicotinamide has been shown to inhibit tumor growth in several animal models of cancer. In inflammatory diseases, N-(3-chloro-2-methylphenyl)-2-(methylthio)nicotinamide has been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(3-chloro-2-methylphenyl)-2-(methylthio)nicotinamide is its specificity for NAMPT, which makes it a useful tool for studying the role of NAD+ in cellular processes. In addition, N-(3-chloro-2-methylphenyl)-2-(methylthio)nicotinamide has been shown to have anti-tumor and anti-inflammatory effects, which makes it a promising therapeutic agent for cancer and inflammatory diseases. One of the limitations of N-(3-chloro-2-methylphenyl)-2-(methylthio)nicotinamide is its low solubility, which can make it difficult to use in some experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-(3-chloro-2-methylphenyl)-2-(methylthio)nicotinamide. One direction is to explore its potential therapeutic applications in other diseases, such as metabolic disorders and neurodegenerative diseases. Another direction is to develop more potent and selective NAMPT inhibitors that can be used in clinical settings. Finally, further studies are needed to understand the mechanism of action of N-(3-chloro-2-methylphenyl)-2-(methylthio)nicotinamide and its effects on cellular processes.
Synthesemethoden
The synthesis of N-(3-chloro-2-methylphenyl)-2-(methylthio)nicotinamide involves a multi-step process that includes the reaction of 3-chloro-2-methylbenzoic acid with thionyl chloride to form 3-chloro-2-methylbenzoyl chloride. This intermediate is then reacted with 2-methylthio-1H-pyrrole to produce 3-chloro-2-methyl-N-(2-methylthio-1H-pyrrol-3-yl)benzamide. Finally, this compound is reacted with nicotinoyl chloride to yield N-(3-chloro-2-methylphenyl)-2-(methylthio)nicotinamide. The overall yield of this reaction is approximately 25%.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-2-(methylthio)nicotinamide has been extensively studied for its potential therapeutic applications in cancer and inflammatory diseases. In cancer, N-(3-chloro-2-methylphenyl)-2-(methylthio)nicotinamide has been shown to inhibit NAMPT, which is involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential coenzyme involved in many cellular processes, including DNA repair and metabolism. Inhibition of NAMPT leads to a decrease in NAD+ levels, which can induce cell death in cancer cells. In addition, N-(3-chloro-2-methylphenyl)-2-(methylthio)nicotinamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c1-9-11(15)6-3-7-12(9)17-13(18)10-5-4-8-16-14(10)19-2/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDYLVIRKIKSTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=C(N=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

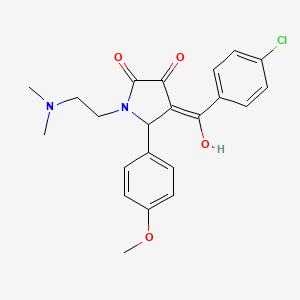
![5-Fluoro-6-phenyl-N-[(2-pyrrolidin-1-ylpyridin-3-yl)methyl]pyrimidin-4-amine](/img/structure/B2898931.png)
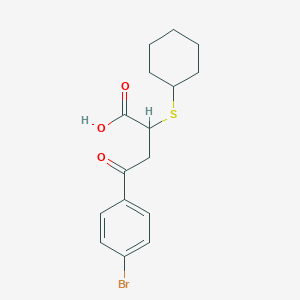
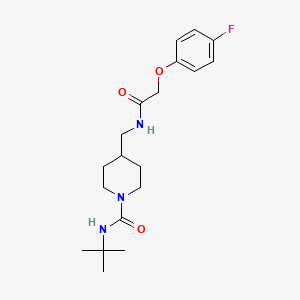
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B2898935.png)
![N-methyl-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2898936.png)
![[2-(Methanesulfonylmethyl)phenyl]methanamine](/img/structure/B2898937.png)
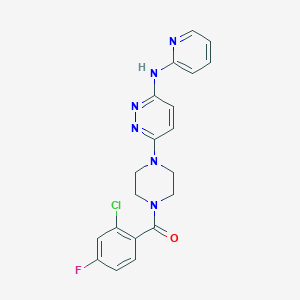
![1-(Benzenesulfonyl)-2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2898942.png)
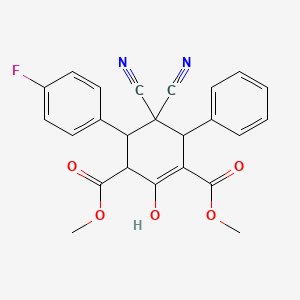
![[1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2898946.png)
![benzo[4,5]imidazo[1,2-c][1,3]dioxolo[4,5-g]quinazoline-6(5H)-thione](/img/no-structure.png)
![2-[3-(Pyrimidin-5-yl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2898951.png)
